

A Comparative Analysis of Mifepristone's Cross-Reactivity with Nuclear Receptors

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Compound of Interest

Compound Name: Mifobate

Cat. No.: B1676586

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For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is critical. This guide provides an objective comparison of Mifepristone's (RU486) cross-reactivity with several key nuclear receptors, supported by experimental data and detailed methodologies.

Mifepristone is a synthetic steroid known for its potent antagonist effects on the progesterone receptor (PR) and the glucocorticoid receptor (GR).^{[1][2][3]} Its clinical applications are primarily linked to these activities. However, like many small molecule ligands, Mifepristone can interact with other nuclear receptors, which can lead to off-target effects. This guide explores the binding affinity and functional activity of Mifepristone across the progesterone receptor (PR), glucocorticoid receptor (GR), and androgen receptor (AR).

Comparative Binding Affinity of Mifepristone

The following table summarizes the relative binding affinity of Mifepristone for various nuclear receptors. This data is crucial for assessing the compound's selectivity.

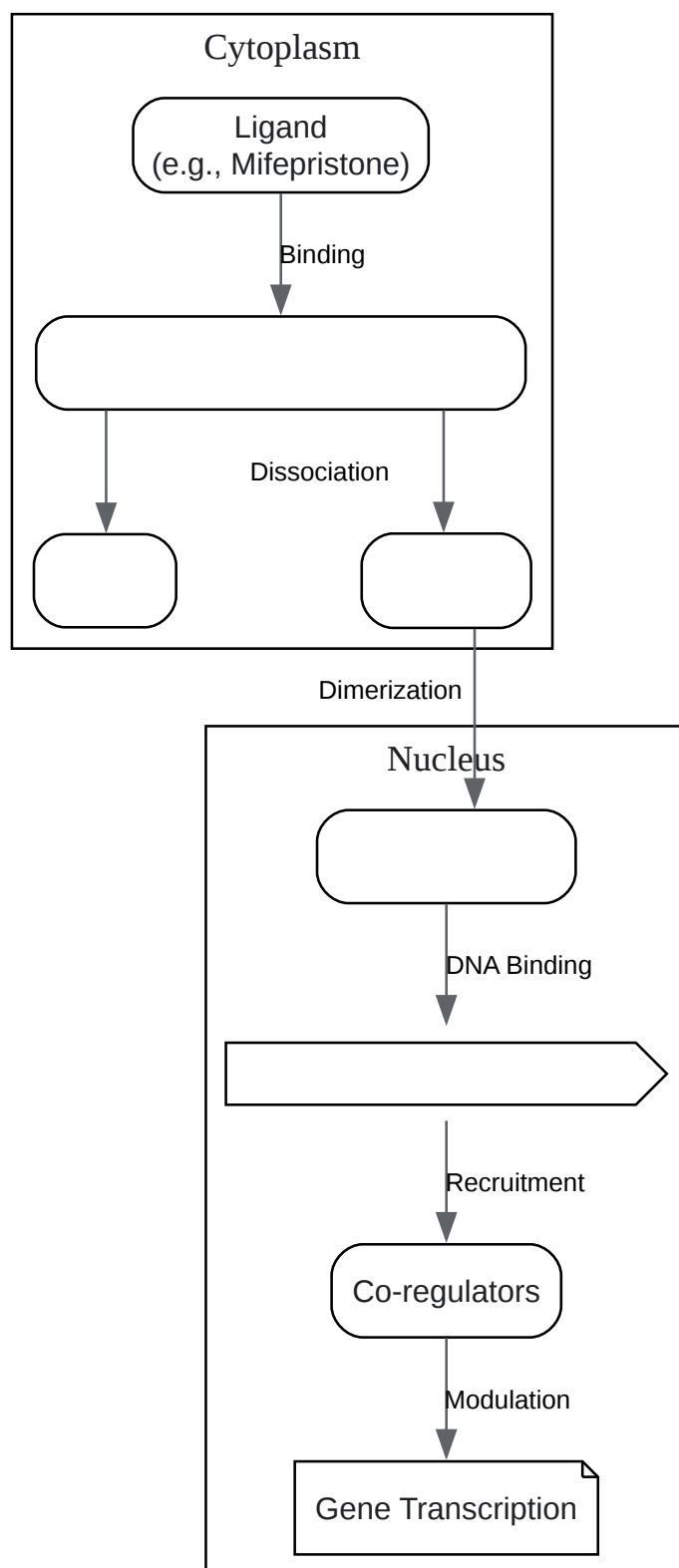
Receptor	Ligand	Binding Affinity (K _i , nM)	Reference Compound
Progesterone Receptor (PR)	Mifepristone	~1.9	Progesterone
Glucocorticoid Receptor (GR)	Mifepristone	~2	Dexamethasone
Androgen Receptor (AR)	Mifepristone	Weakly binds	Dihydrotestosterone

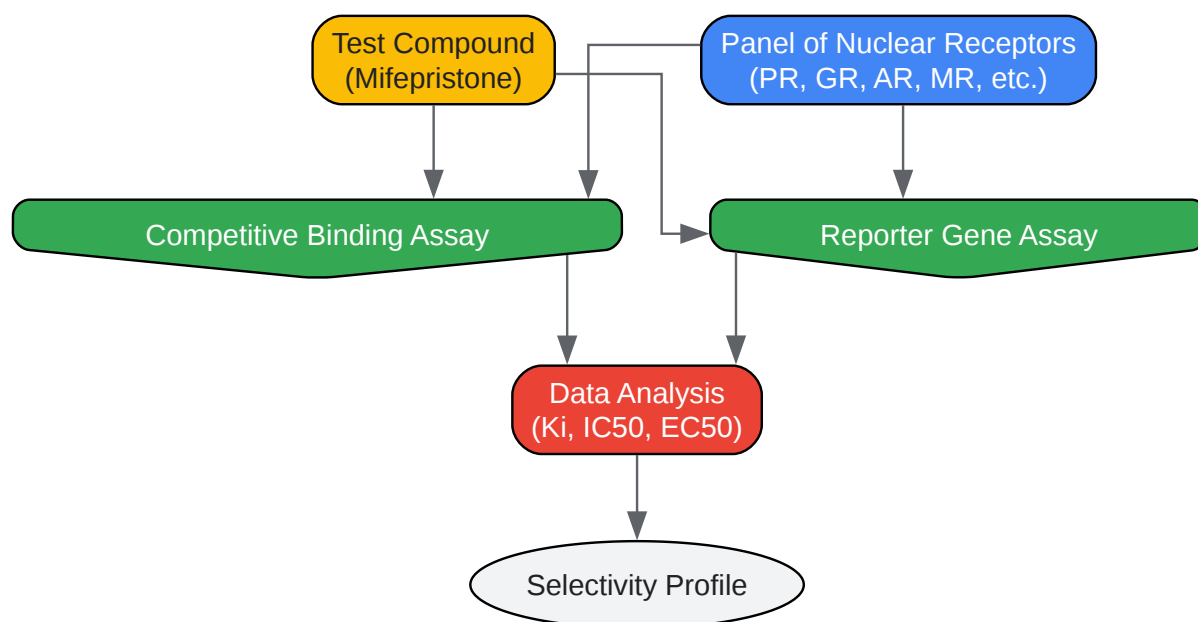
Note: The binding affinity can vary depending on the experimental conditions and tissue/cell type used.

As the data indicates, Mifepristone binds with high and similar affinity to both the progesterone and glucocorticoid receptors.[4] Its affinity for the androgen receptor is noted to be weak.[4]

Signaling Pathways and Experimental Workflow

To understand how Mifepristone's interaction with nuclear receptors is evaluated, it is important to visualize the underlying biological processes and experimental procedures.





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References

- 1. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone acts as progesterone antagonist of non-genomic responses but inhibits phytohemagglutinin-induced proliferation in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Mifepristone's Cross-Reactivity with Nuclear Receptors]. BenchChem, [2025]. [Online PDF]. Available at:

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